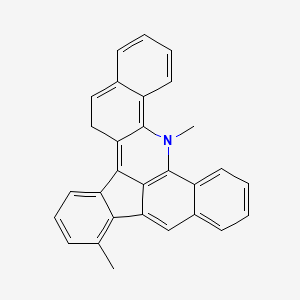![molecular formula C11H14N4O5 B14662179 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol CAS No. 51481-59-5](/img/structure/B14662179.png)
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol is a chemical compound that belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol typically involves the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and β-ketoesters.
Introduction of the pentitol moiety: This involves the reaction of the pyrazolo[4,3-d]pyrimidine core with a suitable pentitol derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol is unique due to its specific substitution pattern and the presence of the pentitol moiety, which may confer distinct biological properties and applications.
Propiedades
Número CAS |
51481-59-5 |
|---|---|
Fórmula molecular |
C11H14N4O5 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H14N4O5/c1-15-7(5-6(14-15)11(19)13-3-12-5)10-9(18)8(17)4(2-16)20-10/h3-4,8-10,16-18H,2H2,1H3,(H,12,13,19) |
Clave InChI |
PKSJGQGODFZFOF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C(=N1)C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
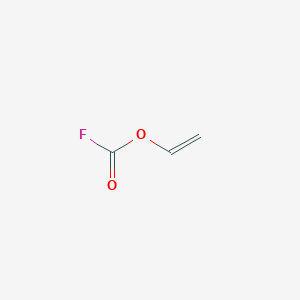

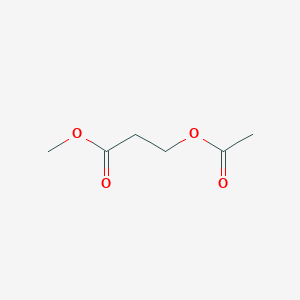
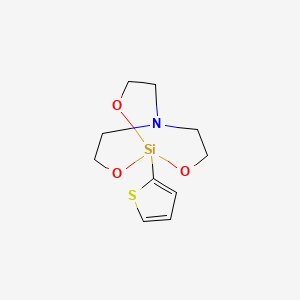

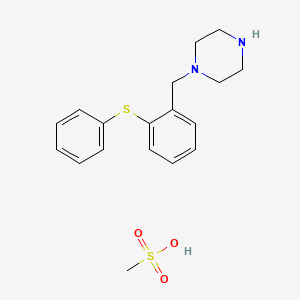
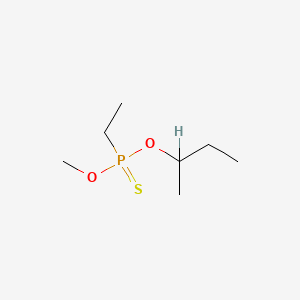
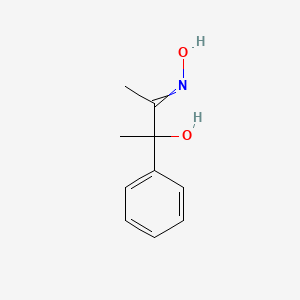
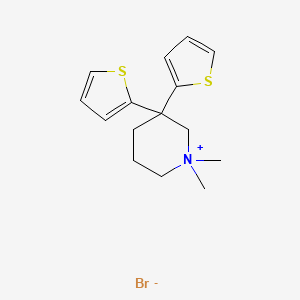

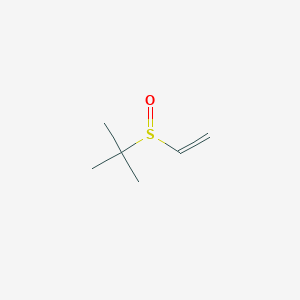
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
